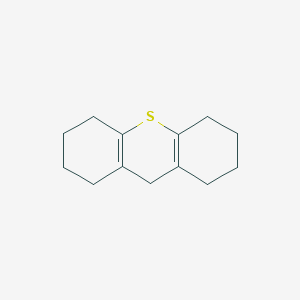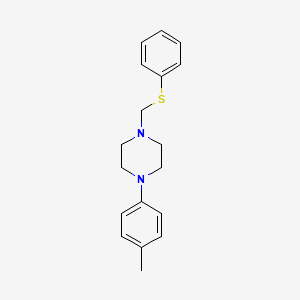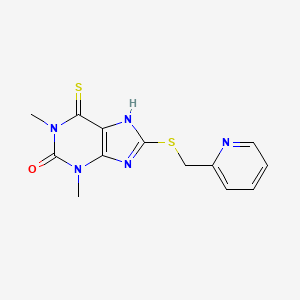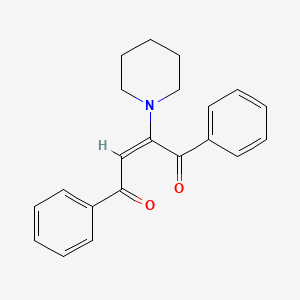
2-(2-Chlorobenzyl)-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a chlorobenzyl group and a methyl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzyl)-6-methylphenol typically involves the reaction of 2-chlorobenzyl chloride with 6-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Chlorobenzyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones
Reduction: Benzyl alcohol derivatives
Substitution: Amino or thiol-substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorobenzyl)-6-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the formulation of cleaning agents and personal care products due to its antimicrobial properties.
Wirkmechanismus
The antimicrobial action of 2-(2-Chlorobenzyl)-6-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The phenolic group interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The chlorobenzyl group enhances the lipophilicity of the compound, allowing it to penetrate the cell membrane more effectively.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzyl alcohol: Similar structure but lacks the phenolic group.
6-Methylphenol: Similar structure but lacks the chlorobenzyl group.
2,4-Dichlorobenzyl alcohol: Contains two chlorine atoms and a benzyl alcohol group.
Uniqueness: 2-(2-Chlorobenzyl)-6-methylphenol is unique due to the presence of both the chlorobenzyl and methylphenol groups, which confer enhanced antimicrobial properties compared to its individual components. The combination of these functional groups allows for a broader spectrum of activity and increased efficacy in various applications.
Eigenschaften
CAS-Nummer |
6279-16-9 |
|---|---|
Molekularformel |
C14H13ClO |
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-5-4-7-12(14(10)16)9-11-6-2-3-8-13(11)15/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
AOLOWUNFARZOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)


![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)




![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)

![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
